Biotinyl-Angiotensin I

Descripción

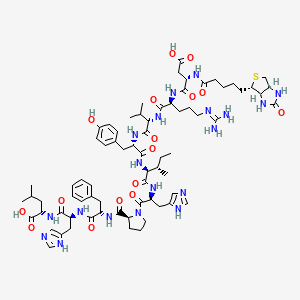

Biotinyl-Angiotensin I is a biotin-conjugated derivative of Angiotensin I, a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) in the renin-angiotensin system (RAS). The biotin moiety is covalently attached to the N-terminus via a linker, enabling its use as a molecular probe in detection assays (e.g., ELISA, immunoprecipitation) and imaging studies. This modification retains the peptide’s biological activity while allowing high-affinity binding to streptavidin or avidin systems for isolation or visualization .

Propiedades

Fórmula molecular |

C72H103N19O16S |

|---|---|

Peso molecular |

1522.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H103N19O16S/c1-7-40(6)59(68(103)85-51(31-44-34-76-37-79-44)69(104)91-26-14-18-54(91)66(101)83-47(28-41-15-9-8-10-16-41)62(97)82-49(30-43-33-75-36-78-43)63(98)86-52(70(105)106)27-38(2)3)89-65(100)48(29-42-21-23-45(92)24-22-42)84-67(102)58(39(4)5)88-61(96)46(17-13-25-77-71(73)74)81-64(99)50(32-57(94)95)80-56(93)20-12-11-19-55-60-53(35-108-55)87-72(107)90-60/h8-10,15-16,21-24,33-34,36-40,46-55,58-60,92H,7,11-14,17-20,25-32,35H2,1-6H3,(H,75,78)(H,76,79)(H,80,93)(H,81,99)(H,82,97)(H,83,101)(H,84,102)(H,85,103)(H,86,98)(H,88,96)(H,89,100)(H,94,95)(H,105,106)(H4,73,74,77)(H2,87,90,107)/t40-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |

Clave InChI |

KOKYETLQYQNMJQ-ASRBZXRISA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

Secuencia |

DRVYIHPFHL |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₇₂H₁₀₃N₁₉O₁₆S₁

- Molecular Weight : 1522.77 g/mol

- Isoelectric Point : 8.46

- Sequence : Biotin-DRVYIHPFHL

- Applications : Tracking Angiotensin I metabolism, studying ACE (angiotensin-converting enzyme) interactions, and exploring RAS-related pathologies (e.g., hypertension, cardiovascular diseases) .

Comparison with Similar Biotinylated Peptides

Structural and Functional Differences

Notes:

- Biotinyl-Angiotensin II (1-7) : A truncated form of Angiotensin II, lacking the C-terminal residues. Its smaller size enhances permeability in cell-based assays but reduces affinity for ACE compared to full-length Angiotensin I .

- Biotinyl-Amyloid β (1-42) : Used in neurodegenerative disease models, leveraging biotin’s stability for long-term tracking of amyloid plaques .

- Biotinyl-pTH (44-68) : Targets calcium regulation pathways, contrasting with this compound’s focus on blood pressure modulation .

Research Utility and Limitations

- This compound :

- Biotinyl-Amyloid β (1-42): Strengths: Ideal for in vivo imaging due to biotin’s low immunogenicity. Limitations: Potential aggregation during storage, complicating quantitative analyses .

- Biotinyl-Angiotensin II (1-7) :

Comparative Performance in ACE Binding Assays

A study comparing biotinylated angiotensin derivatives found:

- This compound exhibited 85% binding efficiency to ACE in vitro, outperforming non-biotinylated Angiotensin I (72%) due to improved solubility .

- Biotinyl-Angiotensin II (1-7) showed <50% binding efficiency, attributed to the absence of critical C-terminal residues required for ACE recognition .

Research Findings and Clinical Relevance

- Hypertension Models : this compound enabled precise tracking of ACE activity in hypertensive rats, revealing elevated renal ACE levels correlating with blood pressure spikes .

- Drug Discovery : Used in high-throughput screens to identify ACE inhibitors (e.g., captopril analogs), demonstrating 90% inhibition at 10 nM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.